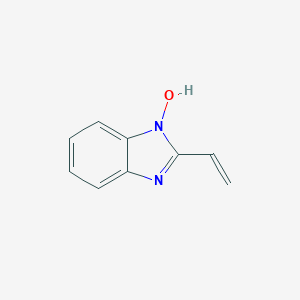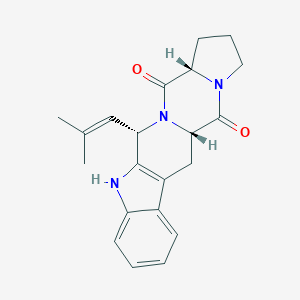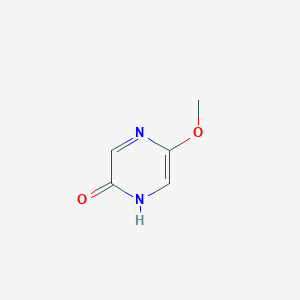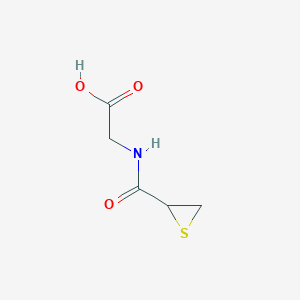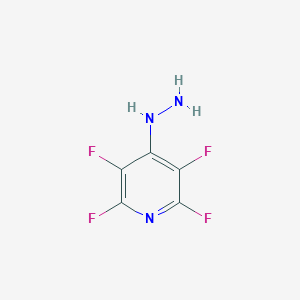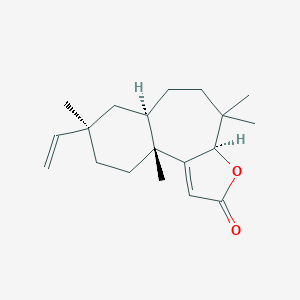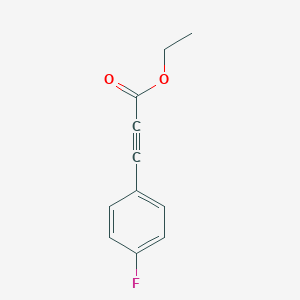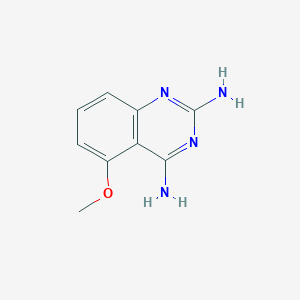
5-Methoxyquinazoline-2,4-diamine
概要
説明
5-Methoxyquinazoline-2,4-diamine is a chemical compound that belongs to the class of quinazoline derivatives. It has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
科学的研究の応用
5-Methoxyquinazoline-2,4-diamine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its potential use as an anticancer agent. Several studies have shown that 5-Methoxyquinazoline-2,4-diamine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
作用機序
The mechanism of action of 5-Methoxyquinazoline-2,4-diamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which ultimately results in the inhibition of cancer cell growth.
生化学的および生理学的効果
5-Methoxyquinazoline-2,4-diamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which ultimately results in the inhibition of cancer cell growth. Additionally, 5-Methoxyquinazoline-2,4-diamine has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 5-Methoxyquinazoline-2,4-diamine in lab experiments is its high potency. It has been shown to be effective at inhibiting the growth of cancer cells at low concentrations. Additionally, it has a relatively low toxicity profile, which makes it a promising candidate for further research. However, one of the main limitations of using 5-Methoxyquinazoline-2,4-diamine in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 5-Methoxyquinazoline-2,4-diamine. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of its potential use in combination with other anticancer agents to increase its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 5-Methoxyquinazoline-2,4-diamine and its potential use in other scientific research applications.
特性
IUPAC Name |
5-methoxyquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEWYRWGCVGNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181504 | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyquinazoline-2,4-diamine | |
CAS RN |
27018-21-9 | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

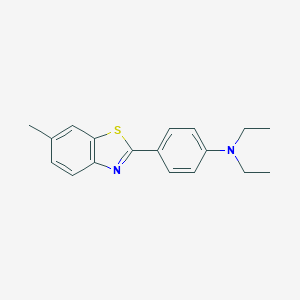
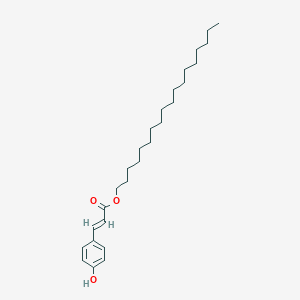
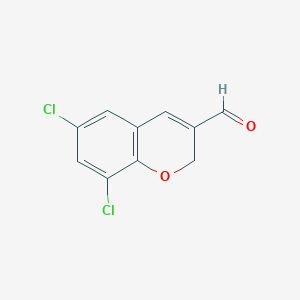
![1-[(2-Chloroethyl)sulfanyl]-3-methylbutane](/img/structure/B160360.png)
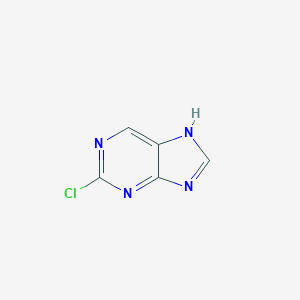
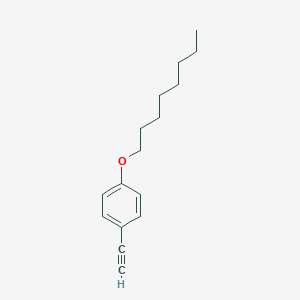
![6-[(3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B160364.png)
